molecular formula C21H21NO5 B8259274 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- CAS No. 1629658-31-6

1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)-

Cat. No.: B8259274
CAS No.: 1629658-31-6
M. Wt: 367.4 g/mol
InChI Key: RBEMXIVPJBRFDE-DJJJIMSYSA-N
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Preparation Methods

The synthesis of 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- typically involves the following steps:

Chemical Reactions Analysis

1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- involves its interaction with specific molecular targets. The Fmoc group protects the hydroxyl group, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl group can participate in further chemical reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- in terms of its specific stereochemistry and functional group positioning.

Properties

IUPAC Name

(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-13-9-10-19(20(24)25)22(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEMXIVPJBRFDE-DJJJIMSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126387
Record name 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629658-31-6
Record name 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629658-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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